molecular formula C12H10N2O4 B11866315 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one

Cat. No.: B11866315
M. Wt: 246.22 g/mol
InChI Key: AHEFLFFRUASJIQ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is a heterocyclic compound that features a furoquinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the visible-light-induced C3–H fluoroalkoxylation reaction produces fluoroalkoxylated quinoxaline derivatives .

Scientific Research Applications

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one is unique due to its specific functional groups and the resulting chemical reactivity

Biological Activity

2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one, with the CAS number 856942-80-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anticancer activities, supported by relevant research findings and data tables.

  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 246.22 g/mol
  • Structure : The compound features a furoquinoxaline backbone with hydroxyl groups that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, it exhibits significant antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of furoquinoxaline compounds demonstrate substantial antimicrobial effects against various pathogens. A study highlighted the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 6Staphylococcus aureus ATCC 65386.3 µg/mL
Compound 7Escherichia coli ATCC 259226.3 µg/mL

These results suggest that modifications in the chemical structure can enhance antimicrobial activity significantly compared to parent compounds .

Cytotoxic Activity

Cytotoxicity studies have shown that furoquinoxaline derivatives can induce cell death in cancer cell lines. For instance, certain derivatives were tested for their effects on breast cancer and leukemia cells:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)8.33
Compound BHL-60 (Leukemia)4.31

These findings indicate that structural modifications can lead to increased potency against specific cancer types .

Case Studies

  • Antimicrobial Efficacy : In a study focusing on the synthesis of new derivatives of furoquinoxaline, compounds were evaluated for their antibacterial properties against common pathogens. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of various furoquinoxaline derivatives on cancer cell lines. The study concluded that specific structural features contributed to increased cytotoxicity, making these compounds promising candidates for further development in cancer therapy .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in microbial cells.
  • Induction of Apoptosis : Cytotoxic effects may result from the induction of apoptosis in cancer cells through the activation of intrinsic pathways.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)furo[3,2-b]quinoxalin-3-one

InChI

InChI=1S/C12H10N2O4/c15-5-8(16)11-10(17)9-12(18-11)14-7-4-2-1-3-6(7)13-9/h1-4,8,11,15-16H,5H2

InChI Key

AHEFLFFRUASJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=O)C(OC3=N2)C(CO)O

Origin of Product

United States

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